molecular formula C9H9ClN2 B13025011 6-Chloro-2-isopropylnicotinonitrile

6-Chloro-2-isopropylnicotinonitrile

Cat. No.: B13025011
M. Wt: 180.63 g/mol
InChI Key: CLIKJLALHNVILV-UHFFFAOYSA-N
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Description

6-Chloro-2-isopropylnicotinonitrile is an organic compound with the molecular formula C₉H₉ClN₂. It is a derivative of nicotinonitrile, where the hydrogen atoms at positions 6 and 2 of the pyridine ring are replaced by a chlorine atom and an isopropyl group, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-isopropylnicotinonitrile typically involves the chlorination of 2-isopropylnicotinonitrile. One common method is the reaction of 2-isopropylnicotinonitrile with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions. The reaction proceeds as follows:

C9H10N2+SOCl2C9H9ClN2+HCl+SO2\text{C}_9\text{H}_{10}\text{N}_2 + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_9\text{ClN}_2 + \text{HCl} + \text{SO}_2 C9​H10​N2​+SOCl2​→C9​H9​ClN2​+HCl+SO2​

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-isopropylnicotinonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH₃) in an appropriate solvent.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Major Products Formed

Scientific Research Applications

6-Chloro-2-isopropylnicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-isopropylnicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit bacterial growth by interfering with cell wall synthesis or disrupt cancer cell proliferation by inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-nitrotoluene
  • 6-Chloro-2-oxindole
  • 6-Chloro-2-hydroxypyridine
  • 6-Chloro-2-hexanone
  • 6-Chloro-2-methylquinoline

Uniqueness

6-Chloro-2-isopropylnicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

6-chloro-2-propan-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C9H9ClN2/c1-6(2)9-7(5-11)3-4-8(10)12-9/h3-4,6H,1-2H3

InChI Key

CLIKJLALHNVILV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=N1)Cl)C#N

Origin of Product

United States

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